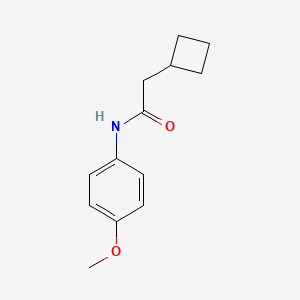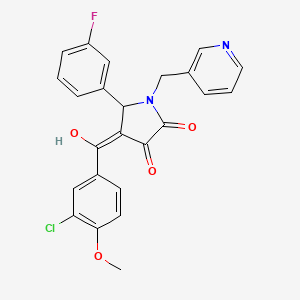
2-cyclobutyl-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclobutyl-N-(4-methoxyphenyl)acetamide, also known as CX-717, is a novel cognitive enhancer that has been the focus of scientific research in recent years. It belongs to the class of ampakines, which are compounds that modulate the activity of the AMPA receptor in the brain. CX-717 has been shown to improve cognitive function, memory, and attention in animal models and human trials.
Mecanismo De Acción
The mechanism of action of 2-cyclobutyl-N-(4-methoxyphenyl)acetamide involves the modulation of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. This compound enhances the activity of the AMPA receptor, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. It increases the release of acetylcholine, a neurotransmitter that is essential for learning and memory. It also increases the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyclobutyl-N-(4-methoxyphenyl)acetamide has several advantages for laboratory experiments, including its high potency, selectivity, and low toxicity. However, its effects on cognitive function may vary depending on the dosage, duration of treatment, and individual differences.
Direcciones Futuras
There are several future directions for research on 2-cyclobutyl-N-(4-methoxyphenyl)acetamide. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of the AMPA receptor. Another direction is the investigation of the long-term effects of this compound on cognitive function and brain plasticity. Additionally, this compound may have potential therapeutic applications in other neurological disorders, such as traumatic brain injury and stroke.
Métodos De Síntesis
The synthesis of 2-cyclobutyl-N-(4-methoxyphenyl)acetamide involves several steps, including the preparation of the starting materials and the reaction conditions. The first step is the preparation of 4-methoxyphenylacetic acid, which is then converted to the corresponding amide using cyclobutylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Aplicaciones Científicas De Investigación
2-cyclobutyl-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been investigated as a cognitive enhancer in healthy individuals, particularly in the areas of memory and attention.
Propiedades
IUPAC Name |
2-cyclobutyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-12-7-5-11(6-8-12)14-13(15)9-10-3-2-4-10/h5-8,10H,2-4,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLFUFGWMFFQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methyl-5-propylpyrimidin-4-amine](/img/structure/B5372080.png)
![N-[2-chloro-6-({[(4-methylphenyl)amino]carbonyl}amino)phenyl]-2-methylpropanamide](/img/structure/B5372088.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5372093.png)
![1-(3-fluorobenzyl)-4-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5372099.png)

![3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5372117.png)
![2-(3-chlorophenyl)-5-methyl-4-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372149.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrazinecarboxamide](/img/structure/B5372161.png)

![(3aR*,7aS*)-2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5372167.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5372174.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5372179.png)
![7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372180.png)
